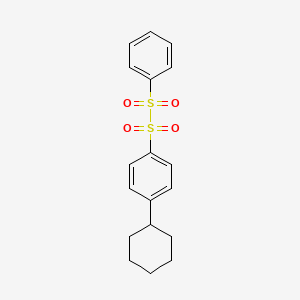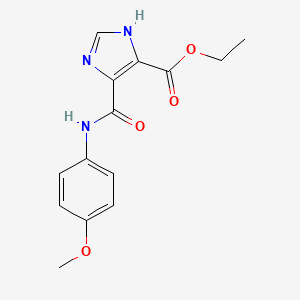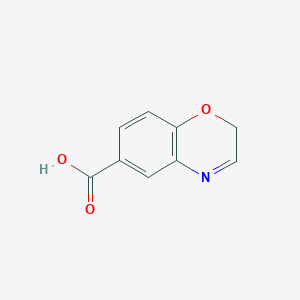
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclohexyl group attached to a phenyl ring, which is further connected to a disulfane group with four oxygen atoms. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, the selection of environmentally benign reagents and solvents is crucial for sustainable industrial production.
化学反应分析
Types of Reactions
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfane group to thiols or sulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl or cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学研究应用
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane involves its interaction with specific molecular targets and pathways. The disulfane group can undergo redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins can modulate enzyme activity and receptor binding.
相似化合物的比较
Similar Compounds
4-Cyclohexylacetophenone: A structurally similar compound with a cyclohexyl group attached to a phenyl ring, but lacking the disulfane and tetraoxo groups.
1-(4-Cyclohexylphenyl)ethanone: Another related compound with a simpler structure, used in various organic synthesis applications.
Uniqueness
1-(4-Cyclohexylphenyl)-1,1,2,2-tetraoxo-2-phenyl-1lambda~6~,2lambda~6~-disulfane is unique due to the presence of the disulfane group with four oxygen atoms, which imparts distinct redox properties and reactivity. This makes it valuable for applications requiring specific redox behavior and interactions with biological molecules.
属性
CAS 编号 |
426832-92-0 |
|---|---|
分子式 |
C18H20O4S2 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
1-(benzenesulfonylsulfonyl)-4-cyclohexylbenzene |
InChI |
InChI=1S/C18H20O4S2/c19-23(20,17-9-5-2-6-10-17)24(21,22)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2 |
InChI 键 |
VIKZIVDNFSAYBI-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)

![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)


![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)




![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
